Bis(4-fluorophenyl)sulfane

Overview

Description

Bis(4-fluorophenyl)sulfane, also known as 4,4’-Difluorodiphenyl sulfone, is an organic compound with the molecular formula C₁₂H₈F₂O₂S. It is a sulfone derivative characterized by the presence of two fluorine atoms attached to the phenyl rings. This compound is widely used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-fluorophenyl)sulfane can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable nucleophile under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)sulfane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Amines, thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(4-fluorophenyl)sulfane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl)sulfane involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and selectivity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

- Bis(4-chlorophenyl)sulfane

- Bis(4-bromophenyl)sulfane

- Bis(4-methylphenyl)sulfane

Comparison

Compared to its analogs, Bis(4-fluorophenyl)sulfane exhibits unique properties due to the presence of fluorine atoms. These properties include:

- Increased Electronegativity : The fluorine atoms enhance the compound’s electronegativity, affecting its reactivity and interactions with other molecules.

- Thermal Stability : The compound demonstrates higher thermal stability compared to its chlorinated and brominated counterparts.

- Chemical Resistance : this compound shows greater resistance to chemical degradation, making it suitable for use in harsh environments.

Biological Activity

Bis(4-fluorophenyl)sulfane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships, anticancer properties, and its effects on neurotransmitter transporters.

Chemical Structure and Properties

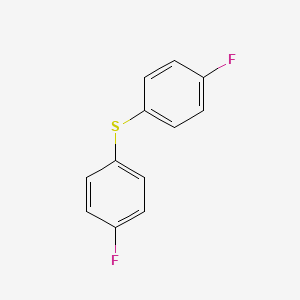

This compound has the following chemical structure:

This compound features two 4-fluorophenyl groups attached to a sulfur atom, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound derivatives against various human cancer cell lines. The most notable findings include:

- Cell Lines Tested : RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical).

- Methodology : The MTS assay was used to assess cell viability after treatment with the compound at concentrations ranging from 15 to 150 µM for 48 hours.

- Results : The derivative showed significant inhibition in RKO cells with an IC50 value of approximately 60.70 µM. Other cell lines displayed varying sensitivities, with less potent effects noted in A-549 and MCF-7 cells .

| Cell Line | IC50 (µM) | Sensitivity |

|---|---|---|

| RKO | 60.70 | High |

| PC-3 | 49.79 | High |

| HeLa | 78.72 | Moderate |

| A-549 | >150 | Low |

| MCF-7 | >150 | Low |

The mechanism by which this compound exerts its biological effects appears to involve:

- DNA Damage : Studies suggest that the compound may induce DNA damage, which is a common pathway for anticancer activity. This was supported by comet assays indicating increased DNA fragmentation in treated cells .

- Transporter Interaction : this compound derivatives have been evaluated for their binding affinities at the dopamine transporter (DAT). One derivative demonstrated a Ki value of 23 nM, indicating strong affinity and potential therapeutic applications in conditions like psychostimulant abuse .

Structure-Activity Relationships (SAR)

Research has focused on understanding how modifications to the this compound structure affect its biological activity:

- Bioisosteric Replacements : Modifications involving piperazine and piperidine moieties have been explored to enhance metabolic stability and binding affinity at DAT .

- Sulfide Oxidation : The oxidation state of the sulfur atom was varied to assess changes in activity, revealing that sulfoxide derivatives exhibited improved biological profiles .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Psychostimulant Use Disorder : In preclinical models, certain derivatives reduced the reinforcing effects of cocaine without inducing psychostimulant behaviors themselves, indicating potential for treating addiction .

- Anticancer Efficacy : In vivo studies demonstrated that specific derivatives could suppress tumor growth in mouse models, reinforcing their potential as anticancer agents .

Properties

IUPAC Name |

1-fluoro-4-(4-fluorophenyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFVXUBCXWEIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459450 | |

| Record name | Benzene, 1,1'-thiobis[4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-38-6 | |

| Record name | Benzene, 1,1'-thiobis[4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.